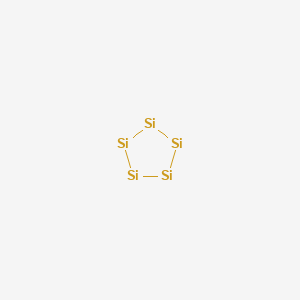
五硅环烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “CID 11321044” is a silicon-based compound with the molecular formula Si5 and a molecular weight of 140.43 grams per mole. This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.
科学研究应用
Compound “CID 11321044” has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: The compound’s unique properties make it useful in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and medical implants.
Industry: It is used in the production of advanced materials for electronics, optics, and other high-tech applications.
作用机制
Target of Action
Cyclopentasilane, also known as CID 11321044, is primarily targeted at silicon-based devices in integrated circuits . It is of research interest due to its potential use as a liquid silicon ink for printing silicon structures on integrated circuits or solar cells .
Mode of Action
Cyclopentasilane interacts with its targets by altering their electronic transport characteristics . The vast conformational flexibility of Cyclopentasilane, particularly its cis and trans isomers, significantly impacts its conductance properties . The constrained dihedral geometries occurring within the ring of Cyclopentasilane are suboptimal for σ-orbital delocalization, leading to lower conductance values compared to linear silanes .
Biochemical Pathways
Cyclopentasilane affects the charge transport characteristics of cyclic pentasilane structures bound to gold electrodes in single molecule junctions . Two possible through-bond conduction pathways occur in Cyclopentasilane from one anchor group to the other: a trisilane and tetrasilane pathway . The weakened σ-conjugation in the molecule and through-space interactions contribute significantly to the conductance .
Pharmacokinetics
It is known that cyclopentasilane is a colorless pyrophoric liquid . It is sensitive and starts decomposing when heated over 84°C, losing hydrogen and polymerizing . More silane is produced as it is heated, and at 178°C, it yields disilane . When heated to over 250°C, it decomposes to a silicon hydrogen polymer .
Result of Action
The primary molecular effect of Cyclopentasilane’s action is the alteration of the electronic transport characteristics of its targets
Action Environment
The action of Cyclopentasilane is influenced by environmental factors such as temperature . As mentioned, Cyclopentasilane starts decomposing when heated over 84°C . Therefore, the efficacy and stability of Cyclopentasilane are highly dependent on the temperature of its environment.
生化分析
Biochemical Properties
Cyclopentasilane plays a role in various biochemical reactions due to its unique silicon-hydrogen structure. It interacts with several enzymes and proteins, influencing their activity. For instance, cyclopentasilane can interact with hydrogenase enzymes, which facilitate the transfer of hydrogen atoms in biochemical reactions. The nature of these interactions often involves the formation of silicon-hydrogen bonds, which can alter the enzyme’s conformation and activity .
Cellular Effects
Cyclopentasilane has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, cyclopentasilane can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of cyclopentasilane involves its interaction with biomolecules at the molecular level. Cyclopentasilane can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity. This binding often involves the formation of silicon-hydrogen bonds, which can induce conformational changes in the target biomolecule. These changes can subsequently affect the biomolecule’s function, leading to alterations in cellular processes such as gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopentasilane can change over time due to its stability and degradation properties. Cyclopentasilane is sensitive to heat and begins to decompose at temperatures above 84°C, leading to the formation of silane and other silicon-hydrogen polymers . Over time, this degradation can impact its effectiveness in biochemical reactions and cellular processes. Long-term studies have shown that cyclopentasilane can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of cyclopentasilane vary with different dosages in animal models. At lower doses, cyclopentasilane can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cellular toxicity and metabolic disturbances. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response. Toxic effects at high doses include cellular damage and disruption of normal metabolic functions .
Metabolic Pathways
Cyclopentasilane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of enzymes involved in silicon metabolism, leading to changes in metabolic flux and metabolite levels. For example, cyclopentasilane can interact with silicon transporters and enzymes that facilitate the incorporation of silicon into biomolecules. These interactions can affect the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, cyclopentasilane is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of cyclopentasilane across cellular membranes, ensuring its proper localization within the cell. Binding proteins can also play a role in its distribution, helping to sequester cyclopentasilane in specific cellular compartments. This distribution is crucial for its activity and function within the cell .
Subcellular Localization
Cyclopentasilane is localized in specific subcellular compartments, where it exerts its effects on cellular activity. It can be directed to particular organelles through targeting signals and post-translational modifications. For instance, cyclopentasilane may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its subcellular localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 11321044” involves the controlled reaction of silicon precursors under specific conditions. The reaction typically requires a high-temperature environment to facilitate the formation of the silicon-silicon bonds. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of compound “CID 11321044” can be scaled up using advanced chemical reactors that allow precise control over temperature, pressure, and reaction time. The use of continuous flow reactors is common to ensure consistent quality and high throughput. The purification of the final product may involve techniques such as distillation or crystallization to remove impurities.
化学反应分析
Types of Reactions: Compound “CID 11321044” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon oxides.
Reduction: It can be reduced to form lower oxidation state silicon compounds.
Substitution: The silicon atoms in the compound can be substituted with other elements or groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Halogenation reactions can be performed using halogen gases or halogenated compounds.
Major Products Formed:
Oxidation: Silicon dioxide and other silicon oxides.
Reduction: Lower oxidation state silicon compounds.
Substitution: Halogenated silicon compounds.
相似化合物的比较
- Silicon Tetrachloride (SiCl4)
- Silicon Dioxide (SiO2)
- Silicon Carbide (SiC)
Comparison: Compound “CID 11321044” is unique due to its specific silicon-silicon bonding structure, which distinguishes it from other silicon-based compounds. While silicon tetrachloride and silicon dioxide are commonly used in various applications, “CID 11321044” offers distinct advantages in terms of its reactivity and potential for forming new materials. Silicon carbide, on the other hand, is known for its hardness and thermal stability, making it suitable for different applications compared to “CID 11321044”.
属性
InChI |
InChI=1S/Si5/c1-2-4-5-3-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGWIDQSNKSJLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]1[Si][Si][Si][Si]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462194 |
Source


|
| Record name | Cyclopentasilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289-22-5 |
Source


|
| Record name | Cyclopentasilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
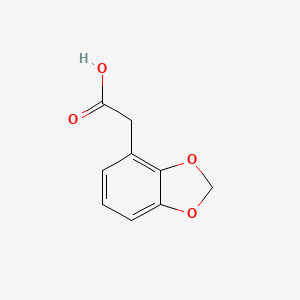
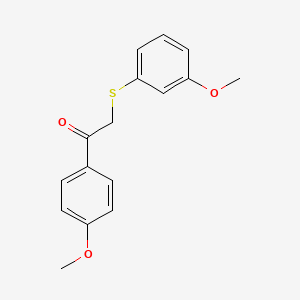
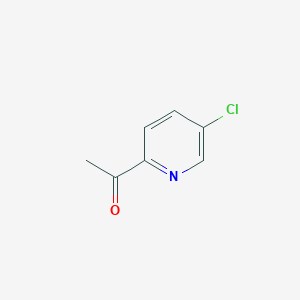

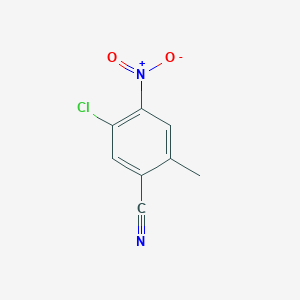

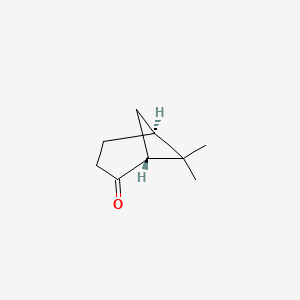

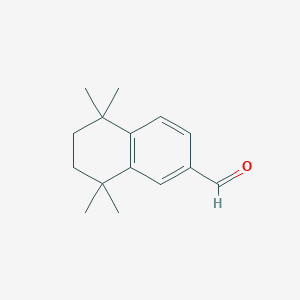
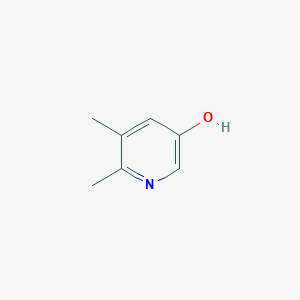
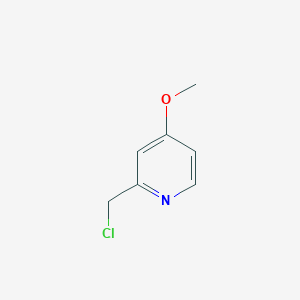
![Methyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1589493.png)
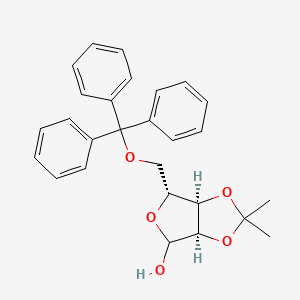
![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)
